molecular formula C22H22F2N4O2 B4374195 1-{1-[(2-FLUORO-5-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-{1-[(2-FLUORO-5-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4374195
M. Wt: 412.4 g/mol
InChI Key: HMVMZXFYZQBZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[(2-FLUORO-5-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound. It is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The compound also features fluorinated phenyl groups and a carboxamide functional group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(2-FLUORO-5-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluorinated Phenyl Groups: This step may involve the use of fluorinated benzene derivatives in a nucleophilic aromatic substitution reaction.

    Formation of the Carboxamide Group: This can be done by reacting the amine group with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(2-FLUORO-5-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states of the pyrazole ring or the phenyl groups.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The fluorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits biological activity.

    Industry: The compound could be used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 1-{1-[(2-FLUORO-5-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide: A simpler analog with similar structural features.

    N-(2-methylphenyl)-1H-pyrazole-3-carboxamide: Another analog with a methyl group instead of a fluorine atom.

Uniqueness

1-{1-[(2-FLUORO-5-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both fluorinated phenyl groups and the specific arrangement of functional groups. This combination may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[1-(2-fluoro-5-methylanilino)-1-oxobutan-2-yl]-N-(2-fluoro-5-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O2/c1-4-20(22(30)26-19-12-14(3)6-8-16(19)24)28-10-9-17(27-28)21(29)25-18-11-13(2)5-7-15(18)23/h5-12,20H,4H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVMZXFYZQBZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)C)F)N2C=CC(=N2)C(=O)NC3=C(C=CC(=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{1-[(2-FLUORO-5-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-{1-[(2-FLUORO-5-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-{1-[(2-FLUORO-5-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-{1-[(2-FLUORO-5-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
1-{1-[(2-FLUORO-5-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-{1-[(2-FLUORO-5-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

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